4-Chloro-5-methylpyridine-2-carboxamide
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Overview
Description
4-Chloro-5-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 5-position, and a carboxamide group at the 2-position. This compound is used in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound can react with other substances in a nonchlorinated organic solvent . More research is needed to understand its interaction with its targets and the resulting changes.
Pharmacokinetics
It’s soluble in Dichloromethane, Ethyl Acetate, and Methanol , which may influence its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-methylpyridine-2-carboxamide . For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Also, it should be stored at -20° C to maintain its stability.
Preparation Methods
The synthesis of 4-Chloro-5-methylpyridine-2-carboxamide typically involves the chlorination of 5-methylpyridine-2-carboxamide. One common method includes the reaction of 5-methylpyridine-2-carboxamide with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at a controlled temperature . The reaction proceeds with the substitution of the hydrogen atom at the 4-position by a chlorine atom, resulting in the formation of this compound.
Chemical Reactions Analysis
4-Chloro-5-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-Chloro-5-methylpyridine-2-carboxamide is utilized in various scientific research applications, including:
Comparison with Similar Compounds
4-Chloro-5-methylpyridine-2-carboxamide can be compared with other similar compounds, such as:
4-Chloro-N-methylpyridine-2-carboxamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom of the carboxamide group.
5-Methylpyridine-2-carboxamide: Lacks the chlorine atom at the 4-position, resulting in different chemical reactivity and biological activity.
4-Chloro-2-pyridinecarboxamide: Similar structure but without the methyl group at the 5-position, affecting its chemical properties and applications.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-chloro-5-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVXGSQOFXDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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